molecular formula C21H25BrN2O2S2 B12011135 (3Z)-5-bromo-1-ethyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one CAS No. 617697-74-2

(3Z)-5-bromo-1-ethyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B12011135
CAS No.: 617697-74-2
M. Wt: 481.5 g/mol
InChI Key: DWHIMIJTEUKSGV-ZCXUNETKSA-N
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Description

(3Z)-5-bromo-1-ethyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes a bromine atom, an ethyl group, and a thiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-bromo-1-ethyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, including the formation of the thiazolidinone ring and the introduction of the bromine atom. Common synthetic routes may involve the use of starting materials such as indole derivatives, brominating agents, and thiazolidinone precursors. Reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-bromo-1-ethyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may produce a thioether or alcohol derivative.

Scientific Research Applications

(3Z)-5-bromo-1-ethyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-5-bromo-1-ethyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    tert-Butyl carbamate: Another compound with a carbamate functional group.

    Acarbose derivatives: Compounds with similar inhibitory activity on enzymes.

Uniqueness

(3Z)-5-bromo-1-ethyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is unique due to its complex structure, which includes a bromine atom, an ethyl group, and a thiazolidinone moiety

Properties

CAS No.

617697-74-2

Molecular Formula

C21H25BrN2O2S2

Molecular Weight

481.5 g/mol

IUPAC Name

(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H25BrN2O2S2/c1-4-7-8-13(5-2)12-24-20(26)18(28-21(24)27)17-15-11-14(22)9-10-16(15)23(6-3)19(17)25/h9-11,13H,4-8,12H2,1-3H3/b18-17-

InChI Key

DWHIMIJTEUKSGV-ZCXUNETKSA-N

Isomeric SMILES

CCCCC(CC)CN1C(=O)/C(=C/2\C3=C(C=CC(=C3)Br)N(C2=O)CC)/SC1=S

Canonical SMILES

CCCCC(CC)CN1C(=O)C(=C2C3=C(C=CC(=C3)Br)N(C2=O)CC)SC1=S

Origin of Product

United States

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